![molecular formula C17H18N4S B14384855 N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea CAS No. 89334-54-3](/img/structure/B14384855.png)
N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea is a compound that features a benzimidazole moiety linked to a phenylthiourea group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The benzimidazole derivative is then reacted with a propyl halide to introduce the propyl group. Finally, the thiourea moiety is introduced by reacting the propyl-substituted benzimidazole with phenyl isothiocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains .
Medicine
In medicine, the compound is being investigated for its potential use as an antiviral and antiparasitic agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry
In the industrial sector, N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function. The thiourea group can form strong hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity . These interactions lead to the inhibition of key biological pathways, resulting in antimicrobial, anticancer, and antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Uniqueness
N-[3-(1H-Benzimidazol-2-yl)propyl]-N’-phenylthiourea is unique due to its combination of a benzimidazole ring and a phenylthiourea group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
89334-54-3 |
|---|---|
Fórmula molecular |
C17H18N4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[3-(1H-benzimidazol-2-yl)propyl]-3-phenylthiourea |
InChI |
InChI=1S/C17H18N4S/c22-17(19-13-7-2-1-3-8-13)18-12-6-11-16-20-14-9-4-5-10-15(14)21-16/h1-5,7-10H,6,11-12H2,(H,20,21)(H2,18,19,22) |
Clave InChI |
KFEVYALHBZZODZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NCCCC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


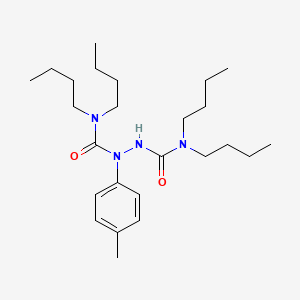
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

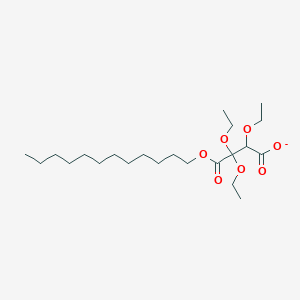
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)
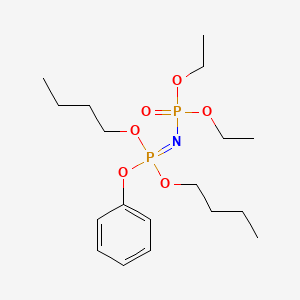
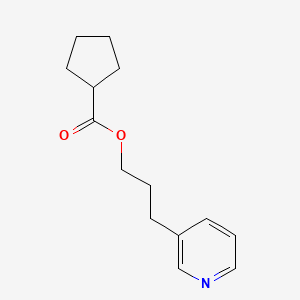

![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)

![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
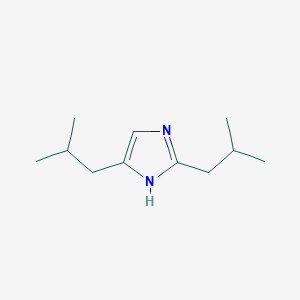
![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
